molecular formula C62H91ClCoN13O15P+ B15130394 Cobinamide, Co-hydroxy-, f-(dihydrogen phosphate), inner salt, 3'-ester with (5,6-dimethyl-1-alpha-D-ribofuranosyl-1H-benzimidazole-kappaN3),hydrochloride

Cobinamide, Co-hydroxy-, f-(dihydrogen phosphate), inner salt, 3'-ester with (5,6-dimethyl-1-alpha-D-ribofuranosyl-1H-benzimidazole-kappaN3),hydrochloride

Cat. No.: B15130394
M. Wt: 1383.8 g/mol
InChI Key: CGILFMTUCMTNCZ-MAQCMGFJSA-L
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Description

Cobinamide, Co-hydroxy-, f-(dihydrogen phosphate), inner salt, 3’-ester with (5,6-dimethyl-1-alpha-D-ribofuranosyl-1H-benzimidazole-kappaN3), hydrochloride is a complex organometallic compound. It is a derivative of cobinamide, which is an intermediate in the biosynthesis of cobalamin (vitamin B12). This compound is known for its unique structure, which includes a cobalt ion coordinated with various ligands, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cobinamide, Co-hydroxy-, f-(dihydrogen phosphate), inner salt, 3’-ester with (5,6-dimethyl-1-alpha-D-ribofuranosyl-1H-benzimidazole-kappaN3), hydrochloride involves multiple steps. The process typically starts with the extraction of cobinamide from natural sources or its chemical synthesis. The cobinamide is then reacted with dihydrogen phosphate and (5,6-dimethyl-1-alpha-D-ribofuranosyl-1H-benzimidazole) under controlled conditions to form the ester linkage. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control.

Chemical Reactions Analysis

Types of Reactions

Cobinamide, Co-hydroxy-, f-(dihydrogen phosphate), inner salt, 3’-ester with (5,6-dimethyl-1-alpha-D-ribofuranosyl-1H-benzimidazole-kappaN3), hydrochloride undergoes various chemical reactions, including:

    Oxidation: The cobalt ion can undergo oxidation, changing its oxidation state.

    Reduction: The compound can be reduced, often involving the cobalt ion.

    Substitution: Ligands coordinated to the cobalt ion can be substituted with other ligands under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may lead to the formation of higher oxidation states of cobalt, while reduction may yield lower oxidation states. Substitution reactions can result in the formation of new complexes with different ligands.

Scientific Research Applications

Cobinamide, Co-hydroxy-, f-(dihydrogen phosphate), inner salt, 3’-ester with (5,6-dimethyl-1-alpha-D-ribofuranosyl-1H-benzimidazole-kappaN3), hydrochloride has several scientific research applications:

    Chemistry: It is used as a model compound to study the coordination chemistry of cobalt and the reactivity of organometallic complexes.

    Biology: The compound is studied for its role in the biosynthesis of cobalamin and its potential as a vitamin B12 analog.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for vitamin B12 supplements.

    Industry: It is used in the production of vitamin B12 and related compounds.

Mechanism of Action

The mechanism of action of Cobinamide, Co-hydroxy-, f-(dihydrogen phosphate), inner salt, 3’-ester with (5,6-dimethyl-1-alpha-D-ribofuranosyl-1H-benzimidazole-kappaN3), hydrochloride involves its interaction with molecular targets in biological systems. The cobalt ion plays a crucial role in these interactions, often acting as a catalytic center for various biochemical reactions. The compound can participate in redox reactions, ligand exchange, and other processes that are essential for its biological activity.

Comparison with Similar Compounds

Cobinamide, Co-hydroxy-, f-(dihydrogen phosphate), inner salt, 3’-ester with (5,6-dimethyl-1-alpha-D-ribofuranosyl-1H-benzimidazole-kappaN3), hydrochloride can be compared with other similar compounds such as:

    Hydroxocobalamin: Another form of vitamin B12 with a similar structure but different functional groups.

    Cyanocobalamin: A synthetic form of vitamin B12 that contains a cyanide group instead of the phosphate ester.

    Methylcobalamin: A naturally occurring form of vitamin B12 with a methyl group attached to the cobalt ion.

The uniqueness of Cobinamide, Co-hydroxy-, f-(dihydrogen phosphate), inner salt, 3’-ester with (5,6-dimethyl-1-alpha-D-ribofuranosyl-1H-benzimidazole-kappaN3), hydrochloride lies in its specific ester linkage and the presence of the dimethylbenzimidazole ligand, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C62H91ClCoN13O15P+

Molecular Weight

1383.8 g/mol

IUPAC Name

cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(5Z,10Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,7,12,17,23-hexahydrocorrin-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride

InChI

InChI=1S/C62H90N13O14P.ClH.Co.H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;;/h20-21,23,28,31,34-37,41,52-53,56-57,71,76,84H,12-19,22,24-27H2,1-11H3,(H2,63,77)(H2,64,78)(H2,65,79)(H2,66,80)(H2,67,81)(H2,68,82)(H,69,83)(H,85,86);1H;;1H2/q;;+3;/p-2/b38-23-,50-32-,55-33-;;;

InChI Key

CGILFMTUCMTNCZ-MAQCMGFJSA-L

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(/C(=C/C8=N/C(=C(\C4=N5)/C)/C(C8(C)C)CCC(=O)N)/N7)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[OH-].Cl.[Co+3]

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)N7)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[OH-].Cl.[Co+3]

Origin of Product

United States

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